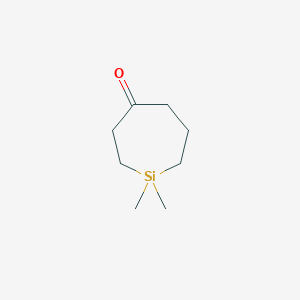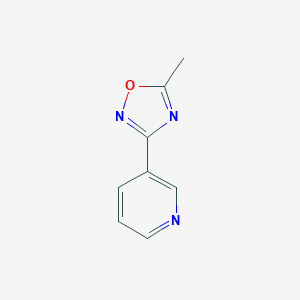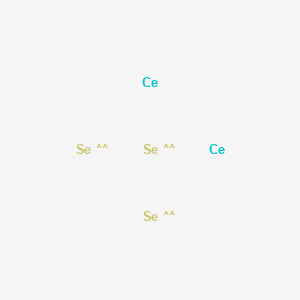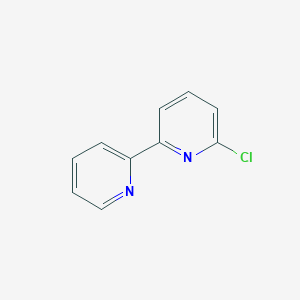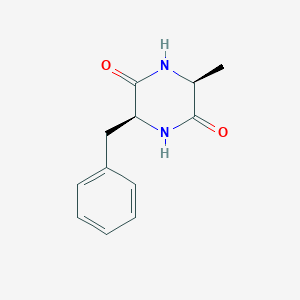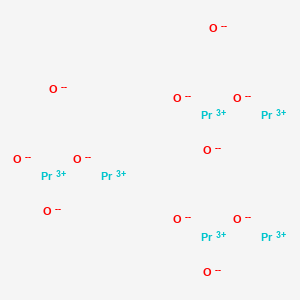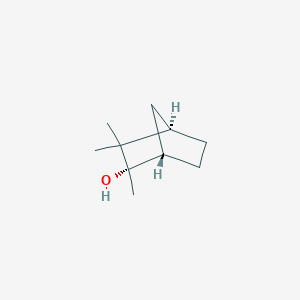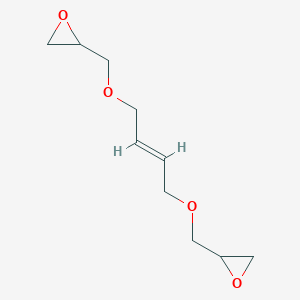
1,4-Bis(2,3-epoxypropoxy)but-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(2,3-epoxypropoxy)but-2-ene, also known as BPEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPEB is a highly reactive molecule that contains two epoxide groups, which makes it an excellent candidate for various chemical reactions.
Mecanismo De Acción
1,4-Bis(2,3-epoxypropoxy)but-2-ene is a highly reactive molecule that contains two epoxide groups. The mechanism of action of 1,4-Bis(2,3-epoxypropoxy)but-2-ene involves the opening of the epoxide rings, which leads to the formation of reactive intermediates that can react with various nucleophiles, such as amino acids and DNA. This reactivity makes 1,4-Bis(2,3-epoxypropoxy)but-2-ene an excellent candidate for various chemical reactions, including crosslinking and polymerization.
Efectos Bioquímicos Y Fisiológicos
1,4-Bis(2,3-epoxypropoxy)but-2-ene has been shown to have low toxicity and excellent biocompatibility, making it an ideal candidate for various biomedical applications. 1,4-Bis(2,3-epoxypropoxy)but-2-ene has been studied for its potential as a drug delivery agent, and it has been shown to be effective in delivering drugs to specific target sites. 1,4-Bis(2,3-epoxypropoxy)but-2-ene has also been studied for its potential as a tissue adhesive, and it has been shown to be effective in promoting tissue regeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,4-Bis(2,3-epoxypropoxy)but-2-ene has several advantages for lab experiments, including its high reactivity, biocompatibility, and low toxicity. However, 1,4-Bis(2,3-epoxypropoxy)but-2-ene is highly reactive and can be challenging to handle, which can limit its use in certain applications.
Direcciones Futuras
1,4-Bis(2,3-epoxypropoxy)but-2-ene has significant potential for various applications, and there are several future directions for research in this field. One potential direction is the development of new synthesis methods for 1,4-Bis(2,3-epoxypropoxy)but-2-ene that are more efficient and scalable. Another direction is the study of 1,4-Bis(2,3-epoxypropoxy)but-2-ene as a drug delivery agent for the treatment of various diseases, including cancer and infectious diseases. Additionally, 1,4-Bis(2,3-epoxypropoxy)but-2-ene can be studied for its potential as a tissue adhesive for wound healing and tissue regeneration applications.
Conclusion:
In conclusion, 1,4-Bis(2,3-epoxypropoxy)but-2-ene is a highly reactive molecule that has gained significant attention in the scientific community due to its potential applications in various fields. 1,4-Bis(2,3-epoxypropoxy)but-2-ene has been extensively studied for its potential as a drug delivery agent, tissue adhesive, and building block for various compounds. 1,4-Bis(2,3-epoxypropoxy)but-2-ene has several advantages for lab experiments, including its high reactivity, biocompatibility, and low toxicity. However, 1,4-Bis(2,3-epoxypropoxy)but-2-ene is highly reactive and can be challenging to handle, which can limit its use in certain applications. There are several future directions for research in this field, including the development of new synthesis methods and the study of 1,4-Bis(2,3-epoxypropoxy)but-2-ene as a drug delivery agent and tissue adhesive.
Métodos De Síntesis
1,4-Bis(2,3-epoxypropoxy)but-2-ene can be synthesized using various methods, including the reaction of butadiene with epichlorohydrin in the presence of a strong base, such as potassium hydroxide. The resulting product is then treated with sodium hydroxide to obtain 1,4-Bis(2,3-epoxypropoxy)but-2-ene. This synthesis method is relatively simple and can be easily scaled up for industrial applications.
Aplicaciones Científicas De Investigación
1,4-Bis(2,3-epoxypropoxy)but-2-ene has been extensively studied for its potential applications in various fields, including material science, organic synthesis, and biomedical research. In material science, 1,4-Bis(2,3-epoxypropoxy)but-2-ene has been used as a crosslinking agent for epoxy resins, which improves their mechanical properties. In organic synthesis, 1,4-Bis(2,3-epoxypropoxy)but-2-ene has been used as a building block for the synthesis of various compounds, including polyethers and polyesters. In biomedical research, 1,4-Bis(2,3-epoxypropoxy)but-2-ene has been studied for its potential as a drug delivery agent due to its high reactivity and biocompatibility.
Propiedades
Número CAS |
13416-97-2 |
|---|---|
Nombre del producto |
1,4-Bis(2,3-epoxypropoxy)but-2-ene |
Fórmula molecular |
C10H16O4 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
2-[[(E)-4-(oxiran-2-ylmethoxy)but-2-enoxy]methyl]oxirane |
InChI |
InChI=1S/C10H16O4/c1(3-11-5-9-7-13-9)2-4-12-6-10-8-14-10/h1-2,9-10H,3-8H2/b2-1+ |
Clave InChI |
BWXBPYQYGSWEDA-OWOJBTEDSA-N |
SMILES isomérico |
C1C(O1)COC/C=C/COCC2CO2 |
SMILES |
C1C(O1)COCC=CCOCC2CO2 |
SMILES canónico |
C1C(O1)COCC=CCOCC2CO2 |
Otros números CAS |
13416-97-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



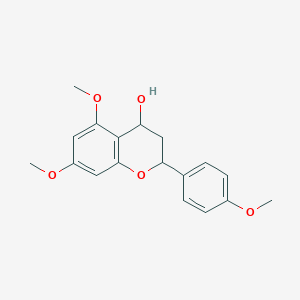
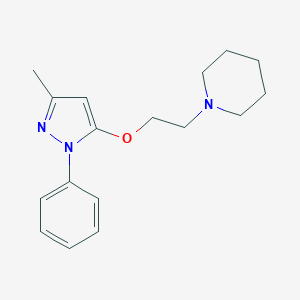
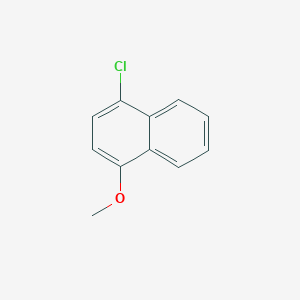
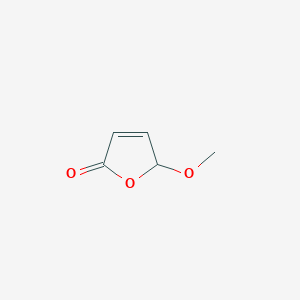
![1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine](/img/structure/B82664.png)
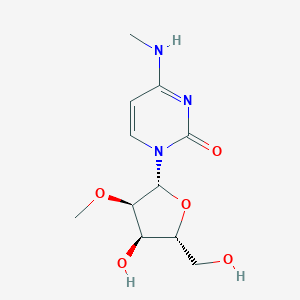
![5-Methylbenzo[b]thiophene](/img/structure/B82666.png)
